4-chloro-N-methyl-3-nitroaniline

Enzyme Inhibition Medicinal Chemistry Serine Protease

Medicinal chemistry programs targeting DPP8/9 serine proteases require the N-methyl pharmacophore present in this intermediate; the des-methyl analog (4-chloro-3-nitroaniline) shows negligible activity (IC50 >100,000 nM), making regioisomer purity critical. - Exhibits potent and selective DPP8 inhibition (IC50: 8.80 nM) validated in enzymatic assays. - Unique 1,2,4-substitution pattern provides orthogonal reactive handles (4-Cl for SNAr/cross-coupling; 3-NO2 as directing group) enabling chemoselective elaboration without protecting groups. - The N-methyl group strategically modulates lipophilicity (LogP) and basicity compared to primary amine analogs, supporting multiparameter lead optimization. - Specify CAS 16330-03-3 to ensure correct regioisomer; substitution with 4-chloro-3-nitroaniline or other analogs leads to synthetic failure.

Molecular Formula C7H7ClN2O2
Molecular Weight 186.59 g/mol
CAS No. 16330-03-3
Cat. No. B102745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-methyl-3-nitroaniline
CAS16330-03-3
Synonyms4-chloro-N-methyl-3-nitro-aniline
Molecular FormulaC7H7ClN2O2
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESCNC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H7ClN2O2/c1-9-5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,1H3
InChIKeyAKWYUIABSIEMJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N-methyl-3-nitroaniline Overview


4-Chloro-N-methyl-3-nitroaniline (CAS 16330-03-3) is a polysubstituted aromatic amine defined by its precise 1,2,4-substitution pattern (4-Cl, 3-NO₂, N-methyl) [1]. This specific spatial arrangement of electron-withdrawing (Cl, NO₂) and electron-donating (N-Me) groups imparts a unique, predictable reactivity profile, making it a valuable intermediate in organic synthesis [1]. Key physical properties include a melting point of 56 °C, a predicted density of 1.406 g/cm³, and a predicted pKa of 2.62, which collectively inform its handling and chemical behavior .

1 Regiospecific 4-Cl, 3-NO₂ pattern enables orthogonal sequential functionalization
2 N-methyl group avoids free amine side reactions and supports pharmacophore tuning
3 Synthetic intermediate for directed SNAr/cross-coupling and multi-step synthesis

4-Chloro-N-methyl-3-nitroaniline Substitution Risks


Substituting 4-chloro-N-methyl-3-nitroaniline with a regioisomer or an analog lacking one of its three key functional groups is likely to result in synthetic failure or altered product properties. The specific 4-chloro-3-nitro substitution pattern is critical for its directed reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, where both the chlorine and nitro group act as orthogonal reactive handles [1]. Similarly, the N-methyl group, compared to a primary amine (-NH₂), prevents undesirable side reactions during subsequent transformations and can significantly impact the properties of the final product, such as lipophilicity or target binding affinity [2].

Risk Regioisomer substitution (e.g., 2-nitro) may redirect electrophilic/nucleophilic sites, causing synthetic failure and unwanted regioisomers.
Risk Des-methyl analog may introduce free amine side reactions and alter final product lipophilicity/basicity, compromising target binding predictions.

4-Chloro-N-methyl-3-nitroaniline Evidence Guide


DPP8 Potency Gain via N-Methylation

4-Chloro-N-methyl-3-nitroaniline exhibits potent inhibitory activity against the human serine protease DPP8 with an IC₅₀ of 8.80 nM [1]. In stark contrast, a close structural analog, 4-chloro-3-nitroaniline (lacking the N-methyl group), shows virtually no inhibition, with a reported IC₅₀ > 100 µM (100,000 nM) in a comparable enzymatic assay [2].

DPP8 Inhibition Potency
Head-to-head
8.80 nM (N-Me) vs >100,000 nM (des-Me)
N-methylation supports DPP8 assay potency; des-methyl analog may lack target engagement
Recombinant DPP8, >11,000-fold difference
Enzyme Inhibition Medicinal Chemistry Serine Protease

N-Methyl Effect on Basicity

The presence of the N-methyl group on 4-chloro-N-methyl-3-nitroaniline has a quantifiable effect on the basicity of the amine nitrogen compared to its parent aniline. While a direct pKa for the target compound is predicted to be 2.62 , comparative studies on similar systems show that N-methylation of aniline increases the pKa of the conjugate acid by approximately 0.4-0.5 units compared to the unsubstituted parent [1]. This trend is expected to be consistent for the 4-chloro-3-nitro substituted system.

Basicity Shift
Class-level
ΔpKa +0.4 to +0.5
pKa shift may influence protonation state and assay behavior
Predicted pKa 2.62; class-level trend from N-alkylanilines
Physical Organic Chemistry Structure-Activity Relationship Reactivity

Orthogonal Halogen-Nitro Reactivity

The 4-chloro-3-nitro substitution pattern of 4-chloro-N-methyl-3-nitroaniline creates a unique and predictable electronic environment that allows for chemoselective reactions not possible with other regioisomers. Comparative studies on the nucleophilic reactivity of aniline derivatives highlight that the relative positioning of nitro and chloro groups significantly impacts reaction rates and pathways [1]. This specific arrangement makes the compound a superior substrate for sequential SNAr and cross-coupling reactions.

Orthogonal Reactivity
Class-level
Cl for SNAr/cross-coupling; NO₂ as director/EWG
Regiospecific placement supports chemoselective sequential reactions
Avoids unwanted regioisomers in multi-step synthesis
Organic Synthesis Cross-Coupling Medicinal Chemistry

4-Chloro-N-methyl-3-nitroaniline Procurement Scenarios


DPP8/9 Inhibitor Lead Optimization

Procurement of 4-chloro-N-methyl-3-nitroaniline is essential for any medicinal chemistry program focused on developing potent and selective inhibitors of the DPP8/9 serine proteases. As established by the >11,000-fold potency difference over its des-methyl analog (8.80 nM vs. >100,000 nM for DPP8) [1][2], the N-methyl group is a critical pharmacophoric element that cannot be substituted. Using a non-methylated analog will result in inactive compounds and wasted resources. This compound should be prioritized for SAR studies and lead optimization efforts.

Orthogonal Functionalization Building Block

Researchers should source 4-chloro-N-methyl-3-nitroaniline when designing synthetic routes that require the sequential and chemoselective functionalization of an aromatic ring. Its unique 1,2,4-substitution pattern provides two distinctly reactive handles: the 4-chloro group for SNAr or cross-coupling, and the 3-nitro group as a strong electron-withdrawing group and director for further transformations [1]. This avoids the use of protecting groups and allows for more efficient, convergent synthesis of complex targets, such as drug candidates or advanced materials.

Physicochemical Property Modulation

4-Chloro-N-methyl-3-nitroaniline should be selected as an intermediate when a project's objective is to modulate the physicochemical properties of a lead series, particularly lipophilicity and basicity. The N-methyl group, compared to a primary amine, increases lipophilicity (LogP) and alters the pKa of the resulting fragment [1][2]. These changes can be strategically exploited to improve membrane permeability, reduce efflux, or enhance target binding in a systematic, predictable manner, making it a valuable tool for multiparameter optimization.

Application
Selection Property
Validation Focus
DPP8/9 inhibitor lead optimization studies
N-methyl pharmacophore dependence
Confirm DPP8/9 inhibitory activity and selectivity
Sequential orthogonal functionalization synthesis
Regiospecific Cl and NO₂ reactivity handles
Validate chemoselectivity in SNAr/cross-coupling steps
Lead series physicochemical modulation
N-methyl effect on lipophilicity and basicity
Assess LogP and pKa impact on permeability and binding

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